5-Iodo-2-methylamino-nicotinic acid tert-butyl ester
CAS No.:
Cat. No.: VC13696409
Molecular Formula: C11H15IN2O2
Molecular Weight: 334.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H15IN2O2 |
---|---|
Molecular Weight | 334.15 g/mol |
IUPAC Name | tert-butyl 5-iodo-2-(methylamino)pyridine-3-carboxylate |
Standard InChI | InChI=1S/C11H15IN2O2/c1-11(2,3)16-10(15)8-5-7(12)6-14-9(8)13-4/h5-6H,1-4H3,(H,13,14) |
Standard InChI Key | VEMRDRTVXGJBGA-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)C1=C(N=CC(=C1)I)NC |
Canonical SMILES | CC(C)(C)OC(=O)C1=C(N=CC(=C1)I)NC |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Formula
5-Iodo-2-methylamino-nicotinic acid tert-butyl ester is systematically named as tert-butyl 5-iodo-2-(methylamino)nicotinate under IUPAC guidelines. Its molecular formula is , with a molecular weight of 334.16 g/mol . The structure comprises a pyridine ring substituted with an iodine atom at the 5-position, a methylamino group at the 2-position, and a tert-butyl ester moiety at the carboxylic acid position (Figure 1).
Table 1: Key Identifiers of 5-Iodo-2-methylamino-nicotinic Acid tert-Butyl Ester
Property | Value | Source |
---|---|---|
CAS Number | 1556958-94-1 | |
IUPAC Name | tert-Butyl 5-iodo-2-(methylamino)nicotinate | |
Molecular Formula | ||
Molecular Weight | 334.16 g/mol | |
MDL Number | MFCD30723655 |
Spectroscopic and Computational Data
The compound’s InChI code is 1S/C11H15IN2O2/c1-11(2,3)16-10(15)8-5-7(12)6-14-9(8)13-4/h5-6H,1-4H3,(H,13,14)
, and its InChI key is VEMRDRTVXGJBGA-UHFFFAOYSA-N
, enabling precise database searches . Computational analyses predict a topological polar surface area (TPSA) of 55.1 Ų and a logP value of 2.1, indicating moderate lipophilicity suitable for membrane permeability in drug design .
Physical and Chemical Properties
Physicochemical Profile
The compound exists as a solid at room temperature, with a purity of 98% as reported by suppliers . It requires storage in a dark, inert atmosphere at 2–8°C to prevent degradation, likely due to the photosensitivity of the iodine substituent and hydrolytic instability of the ester group .
Table 2: Physical Properties
Property | Value | Source |
---|---|---|
Physical Form | Solid | |
Storage Conditions | 2–8°C, inert atmosphere, dark | |
Purity | 98% | |
Hazard Statements | H302, H312, H332, H319, H335 |
Stability and Reactivity
Synthetic Applications and Pharmacological Relevance
Role in Medicinal Chemistry
Precaution | Recommendation | Source |
---|---|---|
Exposure Control | Use fume hoods | |
First Aid | Rinse skin/eyes with water | |
Disposal | Follow EPA guidelines |
Supplier | Location | Product Range | Contact |
---|---|---|---|
SuZhou ShiYa Biopharmaceuticals | China | Bulk APIs | sales@shiyabiopharm.com |
Suzhou bayaoke Biotechnology | China | Research chemicals | 926069669@qq.com |
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